molecular formula C9H17NO2S B13561978 Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 1437311-92-6

Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B13561978
CAS No.: 1437311-92-6
M. Wt: 203.30 g/mol
InChI Key: BXJGORNNSOSJRR-UHFFFAOYSA-N
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Description

Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) as a catalyst . The reaction typically proceeds under mild conditions, yielding the desired thiazolidine derivative with high purity and selectivity.

Industrial Production Methods

Industrial production of methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory actions .

Properties

IUPAC Name

methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-4-9(5-2)10-7(6-13-9)8(11)12-3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGORNNSOSJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(CS1)C(=O)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197160
Record name 4-Thiazolidinecarboxylic acid, 2,2-diethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437311-92-6
Record name 4-Thiazolidinecarboxylic acid, 2,2-diethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437311-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 2,2-diethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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